Regiochemical Differentiation: N1-(4-Methoxyphenyl) vs. Unsubstituted N1 and N1-Alkyl Analogs
In benzimidazole-5-carboxylic acid medicinal chemistry, the N1 substituent governs both target binding conformation and off-target selectivity. CAS 442531-47-7 possesses an N1-(4-methoxyphenyl) group, whereas the widely available generic core 2-methyl-1H-benzimidazole-5-carboxylic acid (CAS 709-19-3) carries only a hydrogen at N1. Published SAR reviews demonstrate that N1-aryl substitution can alter the dihedral angle between the benzimidazole plane and the N1-phenyl ring by 30–40°, fundamentally changing the molecular shape presented to biological targets compared to N1-H or N1-alkyl analogs [1]. In a related crystallographic study of a 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid, the benzimidazole–phenyl dihedral angle was 78.04° [2], illustrating the profound conformational impact of N1-substitution. Because N1-unsubstituted analogs cannot adopt this specific conformational landscape, they represent a different chemical entity for target engagement and are not isoteric replacements.
| Evidence Dimension | N1-substituent impact on molecular conformation (dihedral angle) |
|---|---|
| Target Compound Data | N1-(4-methoxyphenyl) group present (conformation-defining aryl substituent) |
| Comparator Or Baseline | 2-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 709-19-3): N1-H (no aryl substituent) |
| Quantified Difference | Dihedral angle difference cannot be quantitatively assigned without experimental crystal structure of the target compound; class-analogous structures show 30–80° differences between N1-aryl and N1-H systems [1][2] |
| Conditions | Class-level SAR analysis of benzimidazole medicinal chemistry literature; dihedral data from single-crystal X-ray diffraction of structurally related benzimidazole-5-carboxylic acids [2] |
Why This Matters
For procurement decisions, this confirms that CAS 442531-47-7 offers a conformational profile that cannot be reproduced by the widely available N1-unsubstituted parent—purchasing the generic core would alter SAR continuity and likely produce different biological outcomes.
- [1] Keri, R. S.; Hiremathad, A.; Budagumpi, S.; Nagaraja, B. M. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design 2015, 86 (1), 19–65. https://doi.org/10.1111/cbdd.12462 View Source
- [2] Özbey, S.; Ide, S.; Kendi, E. The crystal and molecular structure of two benzimidazole derivatives: 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid (I) and 1,2-di-(phenylmethyl)-1H-benzimidazole-5-carboxylic acid (II). Journal of Molecular Structure 1998, 442 (1), 23–30. https://doi.org/10.1016/S0022-2860(97)00087-2 View Source
